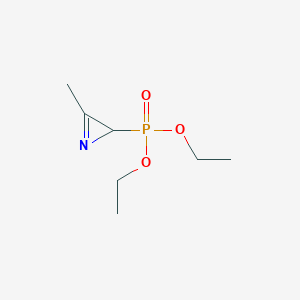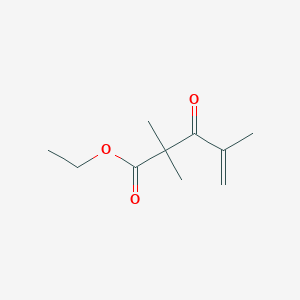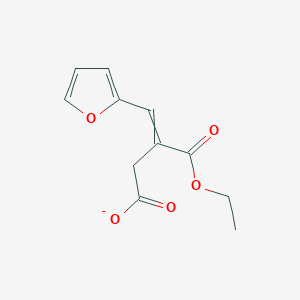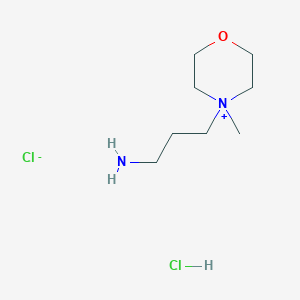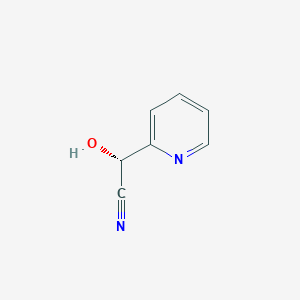
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- is a chiral compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structural properties, which include two phenyl groups and a hydroxyl group attached to a propanone backbone. The (2R,3R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- can be achieved through several methods. One common approach involves the aldol condensation reaction between benzaldehyde and acetone, followed by a stereoselective reduction to obtain the desired (2R,3R) configuration. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide, and the reduction step can be carried out using chiral catalysts or reagents to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学的研究の応用
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as an intermediate in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The phenyl groups can participate in π-π interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2S,3S)-: The enantiomer of the (2R,3R) compound, with different stereochemistry and potentially different biological activities.
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3S)-: A diastereomer with distinct physical and chemical properties.
2-Propanone, 1,3-diphenyl-: A structurally similar compound lacking the hydroxyl group, with different reactivity and applications.
Uniqueness
The (2R,3R) configuration of 1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl- imparts unique stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
特性
CAS番号 |
283151-71-3 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC名 |
(2R,3R)-3-hydroxy-2-methyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C16H16O2/c1-12(15(17)13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-12,15,17H,1H3/t12-,15-/m1/s1 |
InChIキー |
YJPANUWAQYSUPC-IUODEOHRSA-N |
異性体SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2 |
正規SMILES |
CC(C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)
![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
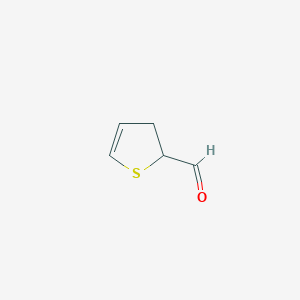
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
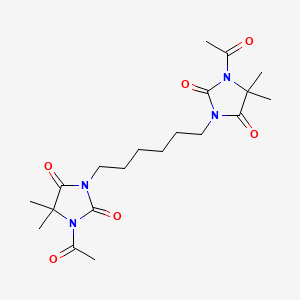
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
